4-(Boc-amino)-5-methylpyridine-2-methanol
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Overview
Description
4-(Boc-amino)-5-methylpyridine-2-methanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-5-methylpyridine-2-methanol typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and catalysts can also be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-5-methylpyridine-2-methanol can undergo various chemical reactions, including:
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: TFA, hydrochloric acid (HCl)
Substitution Reagents: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Removal of the Boc group, yielding the free amine
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-(Boc-amino)-5-methylpyridine-2-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-5-methylpyridine-2-methanol primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This allows for selective deprotection and subsequent reactions at the amino site .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)phenol: Similar in structure but with a phenol group instead of a pyridine ring.
4-(Boc-amino)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(Boc-amino)-5-methylpyridine-2-methanol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on a pyridine ring. This combination allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4/h5-6,15H,7H2,1-4H3,(H,13,14,16) |
InChI Key |
JJUXSUSZJOMLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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